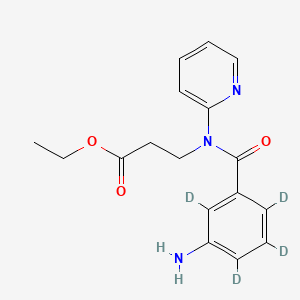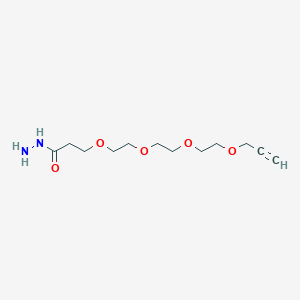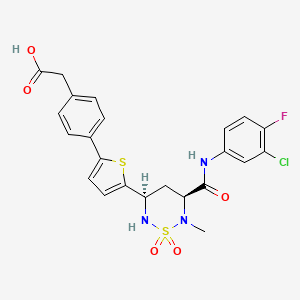
m-PEG8-DSPE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG8-DSPE typically involves the conjugation of methoxy-polyethylene glycol (m-PEG) with distearoylphosphatidylethanolamine (DSPE). The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the conjugation process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically purified using techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
m-PEG8-DSPE can undergo various chemical reactions, including:
Oxidation: The PEG moiety can be oxidized under harsh conditions, leading to the formation of aldehyde or carboxylic acid groups.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, which can affect the PEG chain.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of PEG-aldehyde or PEG-carboxylic acid, while substitution reactions can yield PEG-amine or PEG-thiol derivatives.
Applications De Recherche Scientifique
m-PEG8-DSPE has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and as a stabilizer for nanoparticles.
Biology: Employed in the formulation of liposomes and micelles for drug delivery.
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: Applied in the production of cosmetics and personal care products due to its emulsifying properties
Mécanisme D'action
The mechanism of action of m-PEG8-DSPE involves its ability to enhance the solubility and stability of hydrophobic drugs. The PEG moiety provides a hydrophilic shell that increases the water solubility of the compound, while the DSPE moiety allows for the encapsulation and congregation of hydrophobic drugs. This dual functionality enables the efficient delivery of drugs to target sites within the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
m-PEG-DSPE: Similar to m-PEG8-DSPE but with different PEG chain lengths.
DSPE-PEG-Mal: Contains a maleimide group for conjugation with thiol-containing molecules.
DSPG: An anionic phospholipid with similar fatty acid chains but different head groups.
Uniqueness
This compound is unique due to its specific PEG chain length (eight ethylene glycol units) and its ability to form stable drug delivery systems. This compound offers a balance between hydrophilicity and hydrophobicity, making it highly effective for various applications in drug delivery and biomedical research .
Propriétés
Formule moléculaire |
C59H116NO17P |
|---|---|
Poids moléculaire |
1142.5 g/mol |
Nom IUPAC |
[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C59H116NO17P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-58(62)74-54-56(77-59(63)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)55-76-78(64,65)75-39-37-60-57(61)36-38-67-42-43-69-46-47-71-50-51-73-53-52-72-49-48-70-45-44-68-41-40-66-3/h56H,4-55H2,1-3H3,(H,60,61)(H,64,65) |
Clé InChI |
JGMUKQZJJIKQCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


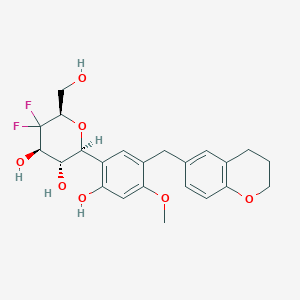
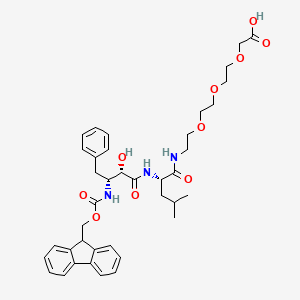
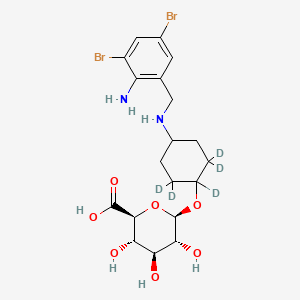
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)
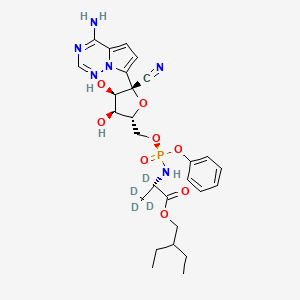
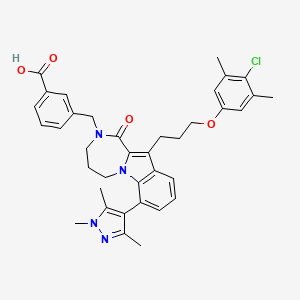
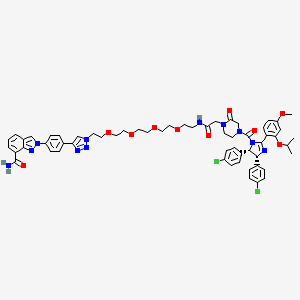

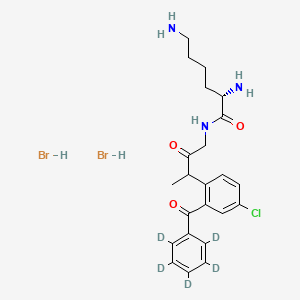

![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
